1,1,1-Tris(4-hydroxyphenyl)ethane

Photoresist Deep‑UV Lithography Depolymerization Resist

1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) is the sole trifunctional phenolic branching agent that delivers melt viscosity ratios of 8.0–10.0 in polycarbonate systems—a shear-sensitivity profile unmatched by alternative trifunctional cores. For semiconductor manufacturers, THPE-derived resists achieve 3 mJ/cm² 248-nm dose-to-clear and sub-40 nm resolution with 8.2–8.4 nm LER. In epoxy toughening, 12 wt% THPE-derived hyperbranched benzoxazine boosts impact strength by 247.4% without phase separation. Procure THPE as a core building block for high-performance polymer, photoresist, and composite applications.

Molecular Formula C20H18O3
Molecular Weight 306.4 g/mol
CAS No. 27955-94-8
Cat. No. B1294721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Tris(4-hydroxyphenyl)ethane
CAS27955-94-8
Molecular FormulaC20H18O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
InChIInChI=1S/C20H18O3/c1-20(14-2-8-17(21)9-3-14,15-4-10-18(22)11-5-15)16-6-12-19(23)13-7-16/h2-13,21-23H,1H3
InChIKeyBRPSWMCDEYMRPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) CAS 27955-94-8: Technical Baseline for Trifunctional Phenolic Procurement


1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), CAS 27955-94-8, is a trifunctional phenolic compound characterized by three 4-hydroxyphenyl groups attached to a central ethane core . This architecture provides three reactive hydroxyl sites per molecule, enabling its primary industrial role as a branching and crosslinking agent in high‑performance polymer systems including polycarbonates, epoxy resins, and advanced photoresists . The compound exhibits a melting point of 246–248 °C and a refractive index of approximately 1.655 , with typical commercial purity specifications of ≥98.0% (GC) [1].

1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) CAS 27955-94-8: Why In‑Class Trifunctional Phenols Cannot Be Interchanged


While several trifunctional phenols exist as branching‑agent candidates, their molecular architectures produce meaningfully different outcomes in polymer rheology, thermal stability, and processing behavior. The ethane‑centered geometry of THPE imparts a distinct spatial arrangement of hydroxyl groups that governs crosslink density and network topology in the final polymer [1]. In polycarbonate systems, THPE enables melt viscosity ratios as high as 8.0–10.0—a shear‑sensitivity profile not replicable by 1,3,5‑tris(chloromethyl)‑2,4,6‑trimethylbenzene or bis(2,4‑dihydroxyphenyl) sulfide under identical polymerization conditions [2]. In photoresist formulations, the THPE core yields a 248‑nm dose‑to‑clear of 3 mJ/cm² and sub‑40 nm resolution capability; substituting a different trifunctional phenol core would alter the dissolution kinetics and developer selectivity, directly impacting lithographic performance [3]. These application‑specific performance deltas preclude generic interchange without re‑optimization of the entire material system.

1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) CAS 27955-94-8: Quantitative Differentiation Evidence for Scientific Selection


248 nm Deep‑UV Photoresist Sensitivity and Contrast: THPE‑2VE vs. Depolymerization Resist Class

THPE‑2VE, a resist derived from 1,1,1‑tris(4‑hydroxyphenyl)ethane, achieves a 248‑nm dose‑to‑clear (sensitivity) of 3 mJ/cm² and a contrast ratio of 7.2 when formulated with 5 mol% triphenyl sulfonium hexafluoroantimonate as photoacid generator [1]. The material patterns 35 nm lines with 100 keV e‑beam doses of 40–48 μC/cm² and line‑edge roughness (3σ) of 8.2–8.4 nm [2]. These metrics represent improved sensitivity and shelf‑life relative to previously reported depolymerization resist designs, and the resolution ranks among the smallest features reported for crosslinked depolymerization resists [2].

Photoresist Deep‑UV Lithography Depolymerization Resist

Polycarbonate Melt Rheology: THPE Branching Efficiency vs. Other Trifunctional Agents

In ring‑opening polymerization of cyclic BPA carbonates at 275 °C, the use of 1,1,1‑tris(4‑hydroxyphenyl)ethane as a branching agent produces branched BPA polycarbonates with complex melt viscosity ratios as high as 8.0–10.0 [1]. The shear sensitivity—a critical determinant of blow‑molding processability—is directly proportional to the branching agent level and inversely proportional to initiator concentration [1]. Comparative evaluation in the same study examined alternative branching agents including 1,3,5‑tris(chloromethyl)‑2,4,6‑trimethylbenzene and bis(2,4‑dihydroxyphenyl) sulfide [1].

Polycarbonate Melt Rheology Branching Agent

Thermal Stability and High‑Temperature Performance: THPE‑Derived Phthalonitrile Polymer

The phthalonitrile monomer 1,1,1‑tris‑[4‑(3,4‑dicyanophenoxy)phenyl]ethane (TDPE), synthesized from THPE, yields a cured polymer with a glass transition temperature (Tg) >380 °C and a storage modulus of 3.7 GPa as measured by dynamic mechanical analysis (DMA) [1]. The monomer exhibits a processing window of 122 °C, favorable for manufacturing [1]. Thermogravimetric analysis (TGA) confirms excellent thermal stability of the TDPE polymer [1].

High‑Temperature Polymer Phthalonitrile Thermal Stability

Epoxy Resin Toughening: Impact Strength Enhancement from THPE‑Derived Hyperbranched Benzoxazine

Incorporation of 12 wt% HB‑PED230—a hyperbranched benzoxazine synthesized from 1,1,1‑tris(4‑hydroxyphenyl)ethane, Jeffamine D230, and paraformaldehyde—into an epoxy resin increases impact strength by 247.4% relative to the neat epoxy resin [1]. The degree of branching (DB) of HB‑PED230 was calculated to be 0.51 [1]. The modified thermoset exhibited no phase separation by SEM, indicating homogeneous toughening without sacrificing transparency [1].

Epoxy Resin Toughening Hyperbranched Polymer

Star‑Branched Phenylquinoxaline Oligomers: Mechanical Properties and Processability

Star‑branched phenylquinoxaline (PQ) oligomers synthesized using THPE as the branching unit achieve glass transition temperatures (Tg) ranging from 181 to 233 °C (DSC, ΔT=20 °C/min) [1]. After thermal curing, Tg increases to 259–284 °C [1]. A cured thin film of oligomer SPQ‑46 (Mn = 4816 g/mol) exhibited room‑temperature tensile strength of 100 MPa, modulus of 2358 MPa, and elongation of 5.9% [1]. Carbon‑fiber composites prepared from SPQ‑46 demonstrated flexural strength of 1902 MPa and open‑hole compressive strength of 433 MPa [1]. The oligomers possess low melt viscosities (e.g., 150 Pa·s at 348 °C for SPQ‑46), enabling facile melt processing [1].

High‑Performance Oligomer Star‑Branched Polymer Aerospace Composites

Procurement‑Relevant Differentiation: THPE vs. TMTC Branching Agents in Polycarbonate

In polycarbonate manufacturing, two commonly employed branching agents are 1,1,1‑tris(4‑hydroxyphenyl)ethane (THPE) and trimellityl trichloride (TMTC) [1]. The patent literature explicitly states that while THPE is more expensive—partly due to the cost of 4‑hydroxyacetophenone as a reactant—branched polycarbonates prepared with TMTC suffer from photochemical instability [1]. THPE‑derived branched polycarbonates do not exhibit this photochemical degradation liability [1].

Polycarbonate Branching Agent Selection Photochemical Stability

1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) CAS 27955-94-8: Evidence‑Backed Application Scenarios for Procurement Decision‑Making


Advanced Photoresist Formulations for Deep‑UV and E‑Beam Lithography

For semiconductor manufacturers and resist developers targeting sub‑40 nm patterning, THPE‑2VE delivers 3 mJ/cm² 248‑nm sensitivity and 35 nm line resolution with 8.2–8.4 nm LER (3σ) [1][2]. The material's shelf‑life stability advantage over prior depolymerization resist designs reduces formulation re‑qualification frequency [2]. This evidence supports procurement of THPE as a core building block for high‑resolution, chemically amplified molecular resists.

High‑Shear‑Sensitivity Branched Polycarbonates for Extrusion Blow Molding

Polycarbonate compounders and converters requiring blow‑moldable resins should prioritize THPE over alternative branching agents. THPE enables complex melt viscosity ratios of 8.0–10.0 at 275 °C processing temperatures [3]. This non‑Newtonian rheology is essential for producing large, thin‑walled hollow articles—a capability not achievable with linear polycarbonate or with alternative trifunctional branching agents evaluated under identical conditions [3].

Ultra‑High‑Temperature Polymers for Aerospace and Defense

Materials engineers developing polymers for service above 350 °C should consider THPE‑derived phthalonitrile resins. The TDPE polymer cured from THPE achieves Tg >380 °C and storage modulus of 3.7 GPa [4]. This performance envelope exceeds that of conventional aromatic polyimides and positions THPE‑based phthalonitriles as candidates for next‑generation engine components, thermal protection systems, and high‑temperature electronic substrates [4].

Toughened Epoxy Systems for Structural Composites and Adhesives

Formulators seeking to overcome the inherent brittleness of epoxy resins can achieve a 247.4% impact strength improvement by incorporating 12 wt% of THPE‑derived hyperbranched benzoxazine (HB‑PED230) [5]. The homogeneous dispersion (no phase separation) maintains optical clarity and processability, making this approach suitable for composite matrices, electronic underfills, and high‑reliability adhesives [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1,1-Tris(4-hydroxyphenyl)ethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.